Product packaging for 2-Amino-3-cyclopropyl-N-methylpropanamide(Cat. No.:CAS No. 1850015-14-3)

2-Amino-3-cyclopropyl-N-methylpropanamide

Cat. No.: B2676713
CAS No.: 1850015-14-3
M. Wt: 142.202
InChI Key: RHODRRXGPYFXPU-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopropyl-N-methylpropanamide (CAS 1850015-14-3) is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . Its hydrochloride salt form is also available under CAS 2227204-74-0 . This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. While the specific research applications for this compound are not detailed in the available literature, compounds with cyclopropyl and amide functional groups are of significant interest in various scientific fields. For instance, research on structurally related compounds featuring cyclopropylamine groups shows their relevance in medicinal chemistry, such as in the synthesis of complex molecules for biological evaluation . Researchers are encouraged to conduct their own thorough safety and application reviews prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B2676713 2-Amino-3-cyclopropyl-N-methylpropanamide CAS No. 1850015-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-cyclopropyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-7(10)6(8)4-5-2-3-5/h5-6H,2-4,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHODRRXGPYFXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amide, Amine, and Cyclopropyl Containing Compound Research

2-Amino-3-cyclopropyl-N-methylpropanamide is a member of three key families of organic compounds that are of profound importance in the field of chemical research: amides, amines, and cyclopropyl-containing molecules. The convergence of these functional groups within a single, relatively small molecule underpins its potential utility and the research interest it attracts.

Amides are a cornerstone of biological and medicinal chemistry, most notably as the linking group in peptides and proteins. The stability of the amide bond is crucial for the structural integrity of these macromolecules. In the context of small molecule research, the amide group is a common functional group in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and its metabolic stability.

Amines are another class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons. This feature renders amines basic and nucleophilic, allowing them to participate in a wide range of chemical reactions and biological interactions. Primary amines, such as the one present in this compound, are fundamental building blocks in the synthesis of more complex molecules and are often key pharmacophores in drug candidates.

The inclusion of a cyclopropyl (B3062369) group introduces unique conformational and electronic properties to a molecule. The strained three-membered ring imparts a high degree of rigidity and has distinct electronic characteristics compared to other alkyl groups. In drug design, the cyclopropyl moiety is often used to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profile of a compound.

Significance of the Propanamide Backbone and Cyclopropyl Moiety in Chemical Biology

The propanamide backbone of 2-Amino-3-cyclopropyl-N-methylpropanamide provides a specific spatial arrangement of its functional groups, which is a critical determinant of its biological activity. Propanamide derivatives are found in a variety of biologically active molecules and can serve as mimics of dipeptide units in peptidomimetics, which are compounds designed to imitate the structure and function of peptides.

The cyclopropyl (B3062369) moiety, in particular, has gained significant attention in chemical biology and medicinal chemistry for its profound impact on the properties of a molecule. Its rigid nature restricts the conformational freedom of the molecule, which can lead to a more favorable binding entropy when interacting with a biological target. This conformational constraint can also lock the molecule into a bioactive conformation, thereby increasing its potency.

Overview of Academic Research Trajectories for 2 Amino 3 Cyclopropyl N Methylpropanamide

Stereoselective Synthesis Approaches for the 2-Amino-3-cyclopropylpropanamide (B8719954) Core

The establishment of the chiral center at the α-carbon with the desired stereochemistry is a critical aspect of synthesizing the 2-amino-3-cyclopropylpropanamide core. Various stereoselective strategies have been developed to achieve high chiral fidelity.

Amino Acid-Based Precursor Strategies for Chiral Fidelity

Utilizing naturally occurring amino acids as chiral precursors is a common and effective strategy to ensure the stereochemical integrity of the target molecule. L-serine and L-aspartic acid are common starting points. A typical approach involves the conversion of the amino acid's side chain into a suitable precursor for cyclopropanation while retaining the original stereocenter. For instance, L-serine can be converted to an allylic alcohol derivative, which can then undergo diastereoselective cyclopropanation. The inherent chirality of the starting amino acid directs the stereochemical outcome of the subsequent reactions.

Another powerful method involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective transformation and are subsequently removed. Evans' oxazolidinones are a prominent example of such auxiliaries. nih.gov These can be acylated with an appropriate acid, and the resulting adduct can undergo stereoselective alkylation or other modifications. nih.gov For the synthesis of the 2-amino-3-cyclopropylpropanamide core, an acryloyl derivative of an Evans auxiliary can undergo a diastereoselective conjugate addition, followed by further manipulations to introduce the cyclopropyl (B3062369) group and reveal the chiral amino acid. niscpr.res.in

Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand also serve as effective precursors. These complexes can be diastereoselectively alkylated with an appropriate cyclopropylmethyl halide, with the chiral ligand dictating the stereochemical outcome. Subsequent hydrolysis of the complex yields the desired enantiomerically enriched cyclopropyl amino acid. nih.govmdpi.com This method offers the advantage of a recyclable chiral auxiliary. mdpi.com

Cyclopropanation Reactions in the Synthesis of Cyclopropyl Amino Acids

Cyclopropanation of olefinic precursors is a direct and widely employed method for constructing the three-membered ring. The Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations are the most common approaches.

In the context of synthesizing the 2-amino-3-cyclopropylpropanamide core, a suitable precursor would be an N-protected derivative of allylglycine. The diastereoselective cyclopropanation of such a substrate, often with a chiral catalyst or auxiliary, can lead to the desired stereoisomer. The choice of protecting group on the nitrogen atom and the ester group on the carboxylate can significantly influence the stereoselectivity of the cyclopropanation reaction.

Transition metal catalysis, particularly with rhodium, copper, and gold complexes, has proven highly effective for asymmetric cyclopropanation. Chiral rhodium(II) carboxylate catalysts, for instance, can catalyze the reaction of a diazo compound with an alkene in a highly enantioselective manner. nih.gov Similarly, chiral gold(I)-carbene complexes have been shown to catalyze the cyclopropanation of olefins with propargylic esters, yielding polysubstituted cyclopropane (B1198618) derivatives with high enantioselectivity. mdpi.com

The following table summarizes some examples of cyclopropanation reactions used in the synthesis of cyclopropyl amino acid derivatives.

Catalyst/ReagentSubstrateProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Rh₂(S-TCPTAD)₄Aryldiazoacetate & electron-deficient alkeneCyclopropane derivativeHighUp to 98%
Bis(iodomethyl)zinc & chiral bis(sulfonamide)Allylic alcoholCyclopropylmethanolHighGood to excellent
Gold(I)-carbene complexPropargylic ester & olefinPolysubstituted cyclopropanecis-selectiveVariable

Enantioselective Catalysis for Asymmetric Induction

Enantioselective catalysis provides a more atom-economical approach to establishing the desired stereochemistry without the need for stoichiometric chiral auxiliaries. This often involves the use of a chiral catalyst that can differentiate between the two prochiral faces of a substrate or control the trajectory of an incoming reagent.

As mentioned previously, transition metal catalysts bearing chiral ligands are at the forefront of enantioselective cyclopropanation. Catalytic systems based on rhodium, copper, and gold have been extensively studied and optimized for high enantioselectivity. nih.govmdpi.com For example, the use of chiral N,N-bis(methanesulfonyl) derivative of (R,R)-1,2-diaminocyclohexane as a promoter in the Simmons-Smith cyclopropanation of allylic alcohols has been shown to be highly effective. nih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines can catalyze the cascade reaction of α,β-unsaturated aldehydes with nitroisoxazole derivatives to produce 1,2,3-trisubstituted cyclopropanes with high enantiopurity. researchgate.net While not a direct synthesis of the target molecule, this methodology demonstrates the potential of organocatalysis in constructing complex cyclopropane structures with high stereocontrol.

N-Methylation Strategies for Propanamide Derivatives

The introduction of a methyl group onto the nitrogen atom of the propanamide can be achieved through various methylation strategies. A common and effective method for the N-methylation of N-protected amino acids involves the use of a strong base, such as sodium hydride (NaH), and a methylating agent like methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (B95107) (THF). monash.edu The base deprotonates both the carboxylic acid and the N-H of the protecting group (e.g., Boc), and the subsequent reaction with methyl iodide selectively methylates the nitrogen. monash.edu

Another approach is the Biron-Kessler method, which is particularly useful for solid-phase synthesis. nih.govcsic.es This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which increases the acidity of the remaining N-H proton, facilitating methylation with reagents like dimethyl sulfate (B86663) or methyl iodide. nih.govcsic.es

The following table outlines common N-methylation strategies.

Reagent SystemSubstrateKey Features
Sodium Hydride / Methyl IodideN-Boc-amino acidSelective N-methylation in the presence of a free carboxylic acid.
Dimethyl Sulfate or Methyl Iodide / DBU (on solid support)Fmoc-amino acid attached to a resinPart of the Biron-Kessler method for solid-phase synthesis.

Amide Bond Formation Techniques for Propanamide Synthesis

The final step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid of the cyclopropylalanine core and methylamine (B109427). This is typically achieved using standard peptide coupling reagents.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as aminium/uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective. luxembourg-bio.com

The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization of the chiral center. For the coupling of sterically hindered or N-methylated amino acids, more potent coupling reagents like HATU are often preferred. chemrxiv.org Microwave-assisted synthesis has also been shown to accelerate the coupling reaction and improve yields, particularly in solid-phase synthesis. psu.edu For example, the cleavage of a peptide from a safety-catch resin with methylamine under microwave irradiation can directly yield the desired N-methyl amide. psu.edu

The table below presents a selection of common coupling reagents for amide bond formation.

Coupling ReagentAdditive (if any)Typical SolventKey Characteristics
EDCHOBtDMF, DCMWidely used, cost-effective.
PyBOPDIEADMFEffective for sterically hindered couplings.
HATUDIEADMFHighly efficient, low racemization, suitable for N-methyl amino acids.

Derivatization and Functionalization Strategies of this compound

Further modification of this compound can be achieved by targeting its functional groups: the primary amino group, the N-methylamide, or the cyclopropyl ring itself.

The terminal amino group is a primary site for functionalization. It can be acylated to form amides, sulfonated to form sulfonamides, or alkylated to introduce various substituents. nih.gov These modifications can be used to attach reporter groups, link the molecule to other scaffolds, or modulate its biological activity.

The cyclopropyl ring, while generally stable, can also be functionalized. Intramolecular palladium-catalyzed C-H functionalization of cyclopropyl α-amino acid-derived benzamides has been reported, leading to the formation of tetrahydroisoquinolone structures. sci-hub.seresearchgate.net This demonstrates that the C-H bonds of the cyclopropyl ring can be activated for further chemical transformations.

Modifications at the Free Amino Group

The primary amino group is a highly reactive and versatile handle for chemical modification. Its nucleophilic character allows for a wide range of transformations to introduce diverse functionalities, thereby altering the molecule's physicochemical properties such as polarity, basicity, and hydrogen bonding capacity.

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides introduces various acyl groups. This transformation converts the basic amine into a neutral amide, which can significantly impact biological interactions. For instance, reaction with acetyl chloride would yield N-(1-(cyclopropylmethyl)-2-(methylamino)-2-oxoethyl)acetamide.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, yields the corresponding sulfonamides. These groups can act as hydrogen bond donors and acceptors and are often used to mimic phosphate (B84403) groups or to introduce rigid structural elements.

Alkylation and Arylation: The amino group can be alkylated using alkyl halides. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another common method for introducing alkyl substituents. nih.gov These modifications can increase the lipophilicity and steric bulk of the molecule.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. These functional groups are prevalent in pharmacologically active molecules due to their ability to form multiple hydrogen bonds.

The table below illustrates potential derivatives resulting from modifications at the amino group.

ReagentResulting Functional GroupDerivative Name
Acetyl chlorideAcetamideN-(1-(cyclopropylmethyl)-2-(methylamino)-2-oxoethyl)acetamide
Benzenesulfonyl chlorideSulfonamideN-(1-(cyclopropylmethyl)-2-(methylamino)-2-oxoethyl)benzenesulfonamide
Benzaldehyde, NaBH₄Benzylamine2-(Benzylamino)-3-cyclopropyl-N-methylpropanamide
Phenyl isocyanatePhenylurea1-(1-(cyclopropylmethyl)-2-(methylamino)-2-oxoethyl)-3-phenylurea

Substitutions on the Cyclopropyl Ring for Structural Diversification

The cyclopropane ring provides a rigid scaffold that restricts conformational flexibility, a desirable trait in drug design. researchgate.net Introducing substituents onto this ring can precisely orient functional groups in three-dimensional space, leading to enhanced potency or selectivity. Synthetic strategies often involve building the substituted cyclopropyl moiety before its incorporation into the amino acid framework.

Key approaches for diversification include:

Use of Substituted Precursors: The synthesis can start from substituted cyclopropanecarbaldehydes or cyclopropylmethanols, which are then elaborated into the final amino acid structure.

Cyclopropanation of Substituted Alkenes: Asymmetric cyclopropanation of appropriately substituted alkenes using carbene or carbenoid reagents is a powerful method for creating chiral, substituted cyclopropyl rings. researchgate.netnih.gov For example, the reaction of a diazoacetate with a substituted alkene, catalyzed by a chiral rhodium or cobalt complex, can yield optically active cyclopropanes. nih.gov

Functionalization of Pre-existing Rings: While direct functionalization of the C-H bonds on the cyclopropane ring is challenging due to their low reactivity, methods involving radical intermediates or transition-metal-catalyzed C-H activation are emerging.

This table shows examples of analogs with substitutions on the cyclopropyl ring.

Substitution PatternExample Analog NameRationale for Modification
1-Methylcyclopropyl2-Amino-3-(1-methylcyclopropyl)-N-methylpropanamideIntroduces steric bulk and lipophilicity.
2-Phenylcyclopropyl2-Amino-3-(2-phenylcyclopropyl)-N-methylpropanamideAdds a bulky aromatic group for potential π-stacking interactions.
2,2-Difluorocyclopropyl2-Amino-3-(2,2-difluorocyclopropyl)-N-methylpropanamideAlters electronic properties and can improve metabolic stability.

Alterations to the Amide Nitrogen and Alkyl Chain

The N-methylpropanamide portion of the molecule is also amenable to modification, which can influence the compound's metabolic stability, membrane permeability, and binding interactions.

Strategies for altering this part of the molecule include:

Varying the N-Alkyl Group: The N-methyl group can be replaced with other alkyl or aryl groups. This can be achieved by using different primary amines (e.g., ethylamine, propylamine) instead of methylamine during the final amide coupling step of the synthesis. Such modifications can probe steric and lipophilic tolerance at this position. mdpi.com

N-Arylation: The introduction of an aryl group on the amide nitrogen can provide additional binding interactions, such as π-stacking.

Modifying the Propanamide Backbone: The ethyl chain linking the core functional groups can be lengthened, shortened, or constrained. For example, replacing the cyclopropylmethyl group with a cyclopropylethyl group would extend the chain. Homologation can be used to insert additional methylene (B1212753) units.

The following table provides examples of potential modifications to the amide and alkyl chain.

Modification TypeReagent/Precursor ChangeResulting Analog Name
N-Alkyl VariationUse of Ethylamine2-Amino-3-cyclopropyl-N-ethylpropanamide
N-AlkylationAlkylation of the secondary amide (if feasible)2-Amino-3-cyclopropyl-N,N-dimethylpropanamide
Chain HomologationUse of 3-cyclopropyl-2-aminobutanoic acid2-Amino-4-cyclopropyl-N-methylbutanamide

Preparation of Analogs for Structure-Activity Relationship Investigations

The systematic application of the synthetic methodologies described in the preceding sections is fundamental to conducting thorough structure-activity relationship (SAR) studies. researchgate.netnih.gov By creating a library of analogs where specific parts of the this compound scaffold are systematically varied, researchers can elucidate the structural requirements for a desired biological activity.

An SAR campaign would typically involve:

Amino Group Modification: A series of amides, sulfonamides, ureas, and N-alkylated derivatives are synthesized to probe the importance of the basicity, hydrogen-bonding potential, and steric bulk at this position.

Cyclopropyl Ring Substitution: Analogs with substituents on the cyclopropyl ring are prepared to map the steric and electronic requirements of the target binding pocket. nih.gov Introducing stereocenters on the ring allows for the investigation of the optimal stereochemistry for activity. researchgate.net

Amide and Backbone Alteration: The N-methyl group is replaced by a range of other substituents to determine how changes in size and lipophilicity affect activity. The length and flexibility of the carbon backbone are also varied.

By combining these modifications, a comprehensive understanding of the molecule's SAR can be developed, guiding the design of more potent and selective compounds. For example, an initial finding that a larger N-alkyl group improves activity could be combined with the finding that a specific substitution on the cyclopropyl ring is beneficial, leading to the synthesis of a new generation of analogs with potentially superior properties.

Impact of Amino Group Modifications on Biological Interactions

The primary amino group in this compound is a critical functional group for biological interactions, often participating in hydrogen bonding or forming salt bridges with target receptors. Modifications to this group can profoundly alter the compound's activity profile. Chemical modification of amino groups is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR) and optimize drug candidates. nih.gov

Common modifications include alkylation and acylation. nih.gov Reductive alkylation, for instance, can introduce small alkyl groups, altering the steric bulk and basicity of the nitrogen atom. Acylation with succinimidyl esters of carboxylic acids is another widely used method. nih.gov These changes can disrupt or enhance key interactions with biological targets. For example, converting the primary amine to a secondary or tertiary amine removes hydrogen bond donors, which can be detrimental if these interactions are essential for binding affinity. Conversely, if the amino group is involved in an unfavorable interaction, such modifications could enhance activity. The local environment of the α-amino group makes it distinct from lysine (B10760008) side chains in larger peptides, allowing for potentially specific modifications. nih.gov

In broader studies of pharmacologically active compounds, the nature of substituents on an amino group significantly influences activity. For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, increasing the number of amino substituents generally led to better inhibitory activity. nih.gov This suggests that the hydrogen bonding capacity of the amino group is a key determinant of potency.

Role of the Cyclopropyl Moiety in Molecular Recognition and Activity

The cyclopropyl ring is a versatile structural motif frequently incorporated into drug molecules to enhance their pharmacological properties. nih.govresearchgate.netacs.org Its unique chemical nature, characterized by the coplanarity of its carbon atoms, short C-C and C-H bonds, and enhanced π-character, allows it to address multiple challenges in drug discovery. nih.govresearchgate.netacs.orgrsc.org The inclusion of a cyclopropyl group can lead to enhanced potency, increased metabolic stability, reduced off-target effects, and more favorable binding to target receptors. nih.govresearchgate.netacs.org

Conformational Constraints Imposed by the Cyclopropyl Ring

A primary advantage of the cyclopropyl moiety is the conformational rigidity it imparts to a molecule. nbinno.comresearchgate.net This inherent rigidity helps to "lock" the molecule into a specific, biologically active conformation, which can enhance its ability to bind to specific protein targets. nbinno.com By restricting the molecule's flexibility, the entropic cost of binding to a receptor is minimized, potentially leading to a more favorable and potent interaction. nih.govresearchgate.netacs.orgresearchgate.netiris-biotech.de

This conformational restriction is a widely used tactic in drug design. researchgate.net In peptides and peptidomimetics, incorporating a cyclopropane ring can prevent proteolytic hydrolysis by constraining the peptide backbone. nih.govresearchgate.netacs.orgnih.gov The defined spatial arrangement of functional groups around the rigid cyclopropyl scaffold allows for precise control over their orientation within a binding pocket, enhancing potency and selectivity. nbinno.comiris-biotech.de For example, in glutamate (B1630785) analogs, the cyclopropane ring was used to create conformationally restricted compounds to probe the specific conformational requirements of different glutamate receptors. unl.pt

Electronic and Steric Effects of Cyclopropyl Substituents

The cyclopropyl group possesses unique electronic and steric properties that distinguish it from other alkyl groups. The 'bent' bonds of the strained three-membered ring have a higher degree of p-character, which can influence interactions with biological targets. rsc.orgnbinno.com This feature, along with its inherent ring strain, makes the cyclopropyl ring a unique carbocycle. unl.pt It is often used as a bioisosteric replacement for other groups like isopropyl or gem-dimethyl, typically resulting in increased rigidity and improved metabolic stability. beilstein-journals.org

The electronic nature of the cyclopropyl group can also modulate the pKa of adjacent acidic or basic groups. nih.govbeilstein-journals.org From a steric perspective, the size and shape of the cyclopropyl group play a crucial role in its interaction with target sites. Structure-activity relationship studies often show that biological activity is sensitive to steric effects. nih.govnih.gov For instance, in one study, smaller cycloalkane substituents led to better activity than larger ones, highlighting the importance of steric bulk. nih.gov The cyclopropyl group can also participate in specific, non-covalent interactions within a receptor's active site, such as C–H(cyclopropyl)⋯π interactions with aromatic amino acid residues, further contributing to binding affinity. rsc.org

Table 1: Comparison of Physicochemical Properties of Cyclopropyl vs. Other Common Moieties
MoietyCalculated logP (clogP)Key FeaturesCommon Bioisosteric Replacement For
Cyclopropyl~1.2 iris-biotech.deRigid, strained ring, enhanced π-character nih.govnbinno.comiris-biotech.deIsopropyl, Phenyl, gem-dimethyl iris-biotech.debeilstein-journals.org
Isopropyl~1.5 iris-biotech.deFlexible, aliphatic-
Phenyl~2.0 iris-biotech.deAromatic, planar-

Influence of N-Methylation and Amide Linker Variations on Activity Profiles

N-methylation, the substitution of a proton on an amide nitrogen with a methyl group, can have significant consequences. This modification introduces steric bulk and removes a hydrogen bond donor, which can alter the molecule's preferred conformation and its ability to bind to target receptors. researchgate.net In studies on antimicrobial peptides, N-methylation at specific sites increased stability against enzymatic degradation by over 100,000-fold while maintaining potent activity. nih.gov However, in other cases, such as with almiramide lipopeptides, derivatives with only a single N-methyl group showed greater activity than permethylated versions, indicating that the effect of N-methylation is highly context-dependent. nih.gov

Variations in the amide linker can also dramatically affect biological activity. For example, replacing an amide with a bioisosteric ester has been explored as a strategy to improve cell permeability. acs.org While this change can be beneficial for pharmacokinetic properties, it may also lead to a decrease in binding affinity. acs.org In other studies, modifying the linker between key pharmacophoric groups by even a single methylene unit (e.g., changing a glycine linker to an alanine (B10760859) linker) resulted in improved inhibitory activity and selectivity. nih.gov This highlights that the length, flexibility, and chemical nature of the linker are critical parameters for optimizing molecular interactions.

Table 2: Effects of N-Methylation and Amide Linker Modification on Biological Properties
ModificationPotential Positive EffectsPotential Negative EffectsReference Example
N-MethylationIncreased metabolic stability, conformational restriction researchgate.netnih.govLoss of H-bond donor, potential decrease in binding affinity researchgate.netnih.govAnoplin analogs showed vastly increased stability nih.gov
Amide-to-EsterIncreased permeability acs.orgDecreased binding affinity, potential hydrolytic instability acs.orgPROTAC model compounds acs.org
Linker Length/TypeOptimized spatial orientation of pharmacophores, improved potency nih.govSuboptimal geometry for bindingSTAT3 inhibitors (Gly vs. Ala linker) nih.gov

Stereochemical Determinants of Biological Activity of this compound Enantiomers

Stereochemistry is a pivotal factor in the biological activity of chiral compounds, as interactions with biological macromolecules like enzymes and receptors are stereospecific. nih.govresearchgate.net The majority of natural products are biosynthesized in an enantiomerically pure form, and often only one enantiomer is responsible for the desired biological effect. nih.govmdpi.com

For analogs of this compound, which contains at least one chiral center at the α-carbon, the absolute configuration is expected to be a critical determinant of activity. In a relevant study, the natural plant growth regulator 2-amino-3-cyclopropylbutanoic acid was determined to have the (2S,3S) configuration, which was essential for its activity. nih.gov This underscores the importance of synthesizing and testing individual stereoisomers.

Research on other chiral compounds has consistently shown that different stereoisomers can have dramatically different biological activities. For example, in a study of 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.net This difference was attributed to stereoselective uptake by amino acid transport systems. nih.govresearchgate.net It is therefore highly probable that the enantiomers of this compound would exhibit different potencies, with one enantiomer likely being significantly more active than the other due to a better fit within the chiral binding site of its biological target.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound analogs would consist of a specific three-dimensional arrangement of essential structural features required for biological activity. Based on the analysis of its constituent parts, several key features can be identified.

Amino Group: This group likely serves as a key hydrogen bond donor and/or as a protonated cation that can form a salt bridge with an anionic residue (e.g., aspartate or glutamate) in the target's binding site.

Cyclopropyl Moiety: This rigid group serves to correctly orient the other functional groups. nbinno.comiris-biotech.de It also provides a defined steric volume that can fit into a specific hydrophobic pocket within the receptor. researchgate.netrsc.org Its unique electronic properties may also contribute to binding. rsc.org

Amide Group: The amide functionality contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for multiple potential interactions with the target. The N-methyl group adds steric bulk and influences the molecule's conformational preferences.

The spatial relationship between these features is rigidly defined by the cyclopropyl scaffold and the stereochemistry at the α-carbon. iris-biotech.denih.gov The cyclopropyl ring acts as a central structural element that helps position the pendant pharmacophore groups correctly within the targeted binding pocket. iris-biotech.de Molecular docking studies on other cyclopropyl-containing compounds have confirmed the importance of the moiety in occupying enzyme pockets and making specific interactions with amino acid residues. researchgate.netrsc.org Therefore, the key to the activity of this compound and its analogs lies in the precise spatial arrangement of its hydrogen bonding groups and the defined hydrophobic shape provided by the cyclopropyl ring.

Mechanistic Investigations of 2 Amino 3 Cyclopropyl N Methylpropanamide and Its Analogs at the Molecular Level

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, Proteins)

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. Analogs sharing structural motifs with 2-Amino-3-cyclopropyl-N-methylpropanamide, such as the amino acid backbone and the cyclopropyl (B3062369) group, have been investigated for their ability to bind and modulate the function of a diverse range of enzymes and receptors.

Proteasome: The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, and its inhibition is a key strategy in cancer therapy. nih.gov Proteasome inhibitors disrupt this process, leading to the accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and the activation of apoptotic pathways. nih.gov Inhibition typically targets the chymotrypsin-like (CT-L) activity of the β5 subunit within the 20S proteasome. scbt.com This blockage can prevent the degradation of pro-apoptotic proteins and inhibit the activation of pro-survival pathways like NF-κB, ultimately inducing cell death in malignant cells. nih.gov While various chemical scaffolds, including natural polyphenols and synthetic peptides, have been identified as proteasome inhibitors, specific data on this compound analogs in this context is not extensively documented in the current literature. scbt.commedchemexpress.com

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular functions, including growth, proliferation, and survival. rsc.org Its deregulation is common in various human cancers, making it a significant target for drug development. rsc.org Inhibitors of PI3K block the kinase activity of the enzyme, thereby preventing the phosphorylation of downstream targets and halting the pro-survival signaling cascade. Known inhibitors often feature scaffolds like quinazoline, purine, and pyrimidine (B1678525). rsc.org

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-oxidase): DprE1 is an essential flavoenzyme in Mycobacterium tuberculosis (Mtb) involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. mdpi.comnih.gov This makes it a highly attractive target for novel anti-tuberculosis drugs. A prominent class of DprE1 inhibitors are the benzothiazinones (BTZs), which act as mechanism-based covalent inhibitors. mdpi.com The inhibitory process involves the reduction of a nitro group on the BTZ molecule to a reactive nitroso derivative by the FADH₂ cofactor within the DprE1 active site. This activated intermediate then forms a covalent semimercaptal bond with a critical cysteine residue (Cys387), leading to irreversible "suicide" inhibition of the enzyme. mdpi.com The potency of these analogs is influenced by substitutions at various positions on the BTZ scaffold, which affects their binding affinity and reactivity. mdpi.com

Table 1: Activity of Benzothiazinone (BTZ) Analogs as DprE1 Inhibitors
CompoundBinding Affinity (ΔGbinding kcal/mol)Reference
PBTZ169 (Macozinone)-49.8
PubChem-155-924-621-77.2
PubChem-127-032-794-74.3
PubChem-155-923-972-65.4

11βHSD1 (11β-hydroxysteroid dehydrogenase type 1): This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol within tissues like the liver and adipose tissue. Overactivity of 11β-HSD1 can lead to elevated local glucocorticoid levels, contributing to metabolic syndrome and type 2 diabetes. Consequently, inhibitors of 11β-HSD1 are being explored as therapeutic agents. These inhibitors bind to the enzyme's active site, preventing the reduction of cortisone and thereby lowering intracellular cortisol concentrations. nih.gov A variety of chemical structures have been investigated for 11β-HSD1 inhibition, though many have faced challenges in clinical development. mdpi.com

Formyl Peptide Receptors (FPRs): FPRs are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response. FPR2, in particular, is a key receptor in mediating the resolution of inflammation. It can be activated by a diverse range of ligands, including pro-resolving mediators like Lipoxin A4, which leads to anti-inflammatory effects. Small molecule agonists, such as certain ureidopropanamide derivatives, can bind to and activate FPR2, modulating its activity to suppress the production of pro-inflammatory cytokines and promote tissue repair mechanisms.

Adenosine (B11128) Receptors (ARs): There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), all of which are GPCRs involved in numerous physiological processes. The structure-activity relationship of AR ligands has been extensively studied. Notably, the presence of a cyclopropyl group in certain analogs has been shown to influence receptor affinity and selectivity. For instance, N⁶-cyclopropyl-substituted adenosine derivatives demonstrate significant affinity for the A3 subtype. The cyclopropyl moiety fits into the ligand-binding pocket, and its orientation can affect interactions with the transmembrane helices of the receptor.

Melatonin (B1676174) Receptors: Melatonin exerts its effects through two primary GPCRs, MT1 and MT2. The binding of ligands to these receptors is highly dependent on their chemical structure. Studies on a series of 2-substituted 5-methoxy-N-acyltryptamines have revealed that modifications to both the C2 position and the N-acyl group are critical for binding affinity. While some substitutions enhance affinity to the picomolar range, the introduction of a cyclopropyl group at the N-acyl position has been found to consistently lower the affinity for the receptor and reduce biological activity. This suggests that the size and conformation of the N-acyl substituent are crucial for optimal interaction with the binding pocket.

Table 2: Effect of N-Acyl Substitution on Melatonin Receptor Affinity
N-Acyl GroupRelative AffinityEffect on Biological ActivityReference
AcetylHigh (Nanomolar for Melatonin)Agonist
CyclopropylLowerWeaker

HIV-1 Capsid Protein: The HIV-1 capsid, composed of the p24 (CA) protein, is a critical structural component of the virus that plays an essential role in both the early and late stages of the viral life cycle. It has emerged as a promising drug target. Small molecule inhibitors can bind to a highly conserved pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers. One such inhibitor, PF74, is a peptidomimetic compound derived from phenylalanine. By binding to this site, these molecules can either hyper-stabilize the capsid, preventing timely uncoating, or disrupt capsid assembly, leading to the formation of non-infectious virions.

Biochemical Pathway Modulation by this compound Analogs

The molecular interactions detailed above translate into the modulation of critical biochemical pathways.

Inhibition of Mycobacterial Cell Wall Synthesis: By covalently modifying and inactivating DprE1, benzothiazinone analogs effectively shut down the epimerization of decaprenyl-phospho-ribose (DPR) to decaprenyl-phospho-arabinose (DPA). mdpi.com This blocks the entire downstream pathway of arabinan (B1173331) biosynthesis, a process essential for the structural integrity of the M. tuberculosis cell wall, leading to bacterial death. mdpi.com

Induction of Apoptosis via Proteasome Inhibition: Analogs that inhibit the proteasome cause a system-wide disruption of protein homeostasis. This leads to the modulation of multiple pathways, including the inhibition of the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB. nih.gov Furthermore, the accumulation of unfolded proteins triggers the unfolded protein response (UPR) and ER stress, while the stabilization of pro-apoptotic proteins like Bim and NOXA pushes the cell toward programmed cell death. nih.gov

Modulation of Inflammatory Pathways: Agonists of the FPR2 receptor initiate pro-resolving biochemical cascades. Activation of FPR2 can attenuate signals that lead to the generation of pro-inflammatory cytokines like IL-1β and IL-6, effectively dampening the inflammatory response and promoting a return to tissue homeostasis.

Regulation of Cyclic AMP (cAMP) Levels: Adenosine receptors modulate the activity of adenylyl cyclase. The A1 and A3 subtypes are typically coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. Therefore, analogs acting on these receptors can directly influence this key second messenger pathway.

Molecular Recognition and Binding Site Analysis

The specificity and mechanism of action of these analogs are dictated by precise molecular recognition events within their respective binding sites.

DprE1 Active Site: The binding of BTZ analogs to DprE1 is a multi-step process. The inhibitor is first recognized by the active site, where the reduced flavin cofactor (FADH₂) facilitates the activation of the inhibitor's nitro group. The active site itself has been mapped into distinct regions (head, trunk, and tail), and the potency of inhibitors depends on how their substituents fit within these sub-pockets. nih.gov The ultimate recognition event is the formation of a covalent bond between the activated inhibitor and the thiol group of Cys387, which resides deep within the binding pocket. nih.gov

HIV-1 Capsid Binding Pocket: The binding site for PF74 and its analogs is a well-defined pocket at the interface of two capsid protein subunits. Molecular recognition is achieved through a network of hydrogen bonds and hydrophobic interactions. For example, derivatives of PF74 have been shown to form hydrogen bonds with the backbone and side chains of residues such as Thr54, Asn57, and Gln50, while the core of the molecule engages in interactions with residues like Lys70. These specific interactions stabilize the protein-ligand complex and are responsible for the compound's inhibitory effect on capsid function.

GPCR Ligand Recognition: In GPCRs like the adenosine and melatonin receptors, ligand recognition involves the insertion of the small molecule into a binding pocket formed by the transmembrane helices. For adenosine analogs, the N⁶-substituent, which may include a cyclopropyl group, typically points toward the extracellular loops of the receptor. For melatonin analogs, the N-acetyl group is considered crucial for both affinity and agonist activity, while substituents at the C2 position are key determinants of high-affinity binding. The observation that an N-acyl cyclopropyl group reduces affinity suggests a steric or conformational clash within the binding site, highlighting the precise shape complementarity required for molecular recognition.

Computational Chemistry and Molecular Modeling of 2 Amino 3 Cyclopropyl N Methylpropanamide

Quantum Chemical Calculations for Structural Elucidation and Properties Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of a molecule. These methods can predict a wide array of molecular properties, offering a deep understanding of a compound's intrinsic characteristics before it is synthesized or experimentally tested.

For 2-Amino-3-cyclopropyl-N-methylpropanamide, methods like Density Functional Theory (DFT) would be used to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms. Such calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles that define its conformational preferences. Beyond structure, these calculations can predict fundamental electronic properties. For instance, the distribution of electron density can be analyzed to identify electron-rich and electron-poor regions, which are critical for understanding intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, providing insights into the molecule's reactivity and electronic excitation properties.

The results from these quantum chemical calculations are foundational for other computational techniques. The optimized geometry and partial atomic charges, for example, are essential inputs for creating the force fields used in molecular docking and molecular dynamics simulations.

Table 1: Hypothetical Predicted Properties of this compound from Quantum Chemical Calculations

This table presents illustrative data typical of quantum chemical calculations for a molecule of this nature. The values are not based on experimental results.

PropertyPredicted ValueMethod
Total Energy-518.75 HartreesDFT/B3LYP 6-31G
Dipole Moment3.45 DebyeDFT/B3LYP 6-31G
HOMO Energy-6.2 eVDFT/B3LYP 6-31G
LUMO Energy1.8 eVDFT/B3LYP 6-31G
HOMO-LUMO Gap8.0 eVDFT/B3LYP 6-31G*
Partial Atomic Charge (Amide N)-0.58 eMulliken Population Analysis
Partial Atomic Charge (Amine N)-0.89 eMulliken Population Analysis

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

To understand the potential biological activity of this compound, it is crucial to study its interaction with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. A successful docking study can predict the binding mode and estimate the binding affinity. For this compound, docking could reveal key interactions, such as hydrogen bonds formed by its amine and amide groups or hydrophobic interactions involving its cyclopropyl (B3062369) ring, with the amino acid residues of a target protein.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. wikipedia.org Starting from a docked pose, an MD simulation models the movement of every atom in the system over time, typically on the scale of nanoseconds to microseconds. wikipedia.org This allows researchers to assess the stability of the predicted binding pose and observe the conformational changes in both the ligand and the protein upon binding. wikipedia.org Analysis of an MD trajectory for the this compound-protein complex could confirm the persistence of key hydrogen bonds, identify stable water-mediated interactions, and provide a more accurate estimation of the binding free energy.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target

This table contains hypothetical data for illustrative purposes.

ParameterValueDescription
Docking Score -8.5 kcal/molEstimated binding affinity from the docking algorithm.
Key Interacting Residues ASP-145, LYS-72, PHE-80Amino acids in the binding site forming key interactions.
Hydrogen Bonds Amine group to ASP-145; Amide group to LYS-72Specific hydrogen bond interactions predicted by docking.
Hydrophobic Interactions Cyclopropyl ring with PHE-80Van der Waals or hydrophobic contacts stabilizing the complex.
MD Simulation Stability (RMSD) 1.5 Å (average)Root Mean Square Deviation of the ligand over a 100 ns simulation, indicating pose stability.
Binding Free Energy (MM/PBSA) -45.2 kcal/molMore rigorous estimation of binding energy calculated from the MD trajectory.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to corresponding variations in their biological activities.

To develop a QSAR model relevant to this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity against a specific target. For each compound in this series, a set of numerical values known as "molecular descriptors" would be calculated. These descriptors can encode various aspects of the molecule, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Physicochemical descriptors: Like hydrophobicity (logP) and molar refractivity.

Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a model is then trained to find the best correlation between a subset of these descriptors and the observed biological activity. A validated QSAR model can be used to predict the activity of new, untested compounds, including novel analogs of this compound, thereby prioritizing which molecules to synthesize and test.

Table 3: Example of a QSAR Data Matrix for Analogs of this compound

This table presents a hypothetical dataset used for building a QSAR model. IC50 is a measure of inhibitory concentration.

Compound IDLogP (Hydrophobicity)Molar RefractivitySurface AreaExperimental IC50 (nM)log(1/IC50)
Analog 11.245.3150.2787.11
Analog 21.548.1155.6527.28
Analog 30.942.5145.81206.92
Analog 42.152.0165.1257.60

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental testing.

Starting with this compound as a lead compound, two main strategies could be employed:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to screen thousands or millions of compounds from commercial or custom databases. The compounds are docked into the target's binding site and ranked based on their predicted binding affinity. This can identify diverse chemical scaffolds that may have better activity or properties than the original lead.

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, the structure of this compound itself can be used as a template. This method involves searching for molecules in a database that have a similar 2D structure or 3D shape and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to the lead compound.

Furthermore, these computational approaches facilitate virtual library design . Instead of screening existing compounds, a virtual library of novel, non-existent analogs of this compound can be generated by systematically modifying its chemical structure (e.g., altering the cyclopropyl ring, substituting the amide). This library can then be screened in silico to prioritize the design of new compounds with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

Applications of 2 Amino 3 Cyclopropyl N Methylpropanamide in Basic Chemical Biology Research

As Chiral Building Blocks in Complex Molecule Synthesis

2-Amino-3-cyclopropyl-N-methylpropanamide is recognized commercially as a chiral building block for organic synthesis. Its utility in the synthesis of more complex molecules stems from its distinct structural components. The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a prevalent motif in many biologically active compounds and pharmaceuticals. nih.gov Its presence introduces conformational rigidity, which can be a desirable trait in drug design to lock a molecule into a bioactive conformation. The strained nature of the cyclopropane (B1198618) ring also offers unique reactivity for further chemical transformations.

The amino acid-like scaffold provides a versatile handle for incorporation into peptide chains. Non-natural amino acids, such as those containing a cyclopropyl group, are valuable in medicinal chemistry for creating peptidomimetics with enhanced stability and novel biological activities. nih.gov The chirality at the alpha-carbon is crucial, as biological systems are stereospecific. The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development.

The N-methylated amide group further modifies the molecule's properties. N-methylation of amino acids is a known strategy to increase metabolic stability by hindering enzymatic degradation by proteases. researchgate.netnih.gov It can also improve a molecule's pharmacokinetic profile, including its membrane permeability and oral bioavailability. rsc.orgresearchgate.net

While this compound is sold for synthetic purposes, specific examples of complex molecules synthesized directly from this compound are not detailed in the currently available research literature. Its role is primarily as a potential precursor, offering a combination of features that synthetic chemists can leverage.

Table 1: Potential Contributions of Structural Moieties to Complex Molecule Synthesis

Structural Feature Potential Synthetic Utility
Cyclopropyl Ring Introduces conformational constraint; serves as a bioisostere for other groups; unique reactivity.
Chiral Amino Acid Scaffold Allows for stereospecific incorporation into peptides and other complex structures.

| N-Methylated Amide | Enhances proteolytic stability; modulates pharmacokinetic properties like lipophilicity and solubility. rsc.org |

As Probes for Biochemical Pathway Elucidation

The unique structure of this compound makes it a candidate for development into chemical probes to study biochemical pathways. A chemical probe is a small molecule used to study biological systems, such as identifying protein targets or elucidating metabolic pathways. nih.gov

The cyclopropyl group can serve as a rigid scaffold or a recognition element for specific enzymes or receptors. Its compact and lipophilic nature can influence how the molecule interacts with biological targets. Furthermore, the amino acid portion of the molecule could allow it to be recognized by enzymes or transporters that process natural amino acids, potentially enabling it to enter specific metabolic or signaling pathways.

By modifying this compound with reporter tags (e.g., fluorescent dyes, biotin, or radioactive isotopes), it could be transformed into a probe to visualize and track its interactions within a cell or organism. Such probes could help in identifying binding partners and understanding the downstream effects of these interactions. However, there are no specific published studies demonstrating the use of this particular compound as a biochemical probe.

Utility in Enzyme Mechanism Studies

Cyclopropyl-containing compounds have a history of being used as mechanism-based enzyme inhibitors. researchgate.netwipo.int The strained cyclopropyl ring can be involved in chemical transformations within an enzyme's active site that lead to irreversible inactivation of the enzyme. For example, cyclopropylamines are known inhibitors of monoamine oxidases (MAO), where the enzyme oxidizes the amine, leading to the opening of the cyclopropane ring and covalent modification of the enzyme's flavin cofactor. researchgate.net

Given its structure, this compound could potentially be investigated as an inhibitor for various classes of enzymes, such as proteases, kinases, or methyltransferases. The amino acid backbone could guide the molecule to the active site of enzymes that recognize peptide substrates. The N-methyl group could influence binding affinity and selectivity. mdpi.com

Studies with such a compound could provide valuable insights into enzyme mechanisms. By observing how the enzyme processes or is inhibited by this unnatural substrate, researchers can deduce details about the active site's geometry and catalytic residues. At present, specific studies detailing the use of this compound to investigate enzyme mechanisms are not available in the scientific literature.

Development of Research Tools for Studying Biological Systems

Beyond probes and inhibitors, this compound could serve as a foundational structure for the development of other research tools. Its incorporation into peptides is a key potential application. Introducing this unnatural amino acid into a peptide sequence can confer resistance to enzymatic degradation, making the peptide more stable for in vitro and in vivo studies. nih.gov

Furthermore, the conformational constraint imposed by the cyclopropyl group can be used to study peptide structure-activity relationships. By replacing a natural amino acid with a cyclopropyl-containing one, researchers can investigate the importance of a particular conformation for the peptide's biological function. nih.gov

The N-methyl group also plays a role in conformational control and can be used to fine-tune the properties of a peptide, such as its receptor binding affinity or selectivity. researchgate.net The synthesis of libraries of peptides containing this compound could be a tool for discovering new ligands for receptors or other protein targets. While the potential is clear, the actual development and application of such tools based on this specific compound have not yet been reported in peer-reviewed literature.

Table 2: Summary of Compound Names

Compound Name
This compound

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-Amino-3-cyclopropyl-N-methylpropanamide and its analogs will likely move beyond traditional multi-step batch syntheses, which can be resource-intensive. Research is anticipated to focus on more efficient and environmentally benign methodologies.

Key Research Thrusts:

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. For a multi-step synthesis that involves forming amide bonds and handling potentially energetic intermediates, flow chemistry can enable rapid optimization and production with a smaller footprint.

Biocatalysis: The use of enzymes for specific transformations, such as stereoselective amination or amide bond formation, represents a green chemistry approach. This could lead to higher yields and optical purity, which is critical for pharmacological activity, while avoiding harsh reagents and protecting groups.

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Future pathways could involve the direct introduction of the amino or cyclopropyl (B3062369) groups onto a propanamide backbone, significantly reducing the number of synthetic steps required. nih.gov

Novel Cyclopropanation Methods: Research into new catalytic methods for creating the cyclopropane (B1198618) ring, particularly those that are highly stereoselective, will be crucial for generating specific isomers of the compound for structure-activity relationship (SAR) studies. rsc.org

Advanced Mechanistic Characterization Techniques

Understanding precisely how this compound interacts with its biological target is fundamental to its optimization. While the compound's structure is suggestive of a protease inhibitor, potentially targeting an enzyme like Dipeptidyl Peptidase-4 (DPP-4), advanced structural biology techniques are needed for confirmation and detailed characterization. mdpi.comnih.gov

Emerging Techniques and Applications:

TechniqueApplication for this compoundPotential Insights
Cryo-Electron Microscopy (Cryo-EM) Determination of the high-resolution structure of the compound bound to a large, flexible enzyme target that is difficult to crystallize.Provides a detailed map of the binding pocket and reveals conformational changes in the target protein upon binding.
X-ray Crystallography Solving the atomic-resolution structure of the compound in complex with its target enzyme (e.g., DPP-4). eurekaselect.comElucidates the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces governing the binding affinity and selectivity.
Computational Molecular Dynamics Simulating the dynamic behavior of the compound-target complex over time.Reveals the stability of the interaction, the role of solvent molecules, and potential allosteric effects not visible in static crystal structures.
Fragment-Based Screening Identifying how individual components of the molecule (the cyclopropyl group, the N-methylamide) contribute to binding affinity.Guides the rational design of new analogs with improved potency and selectivity by optimizing interactions of each fragment.

These techniques will provide a blueprint for designing next-generation analogs with enhanced potency and selectivity, minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Key Applications:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as random forests and deep neural networks, can build predictive models based on existing data for similar compounds (e.g., other DPP-4 inhibitors). nih.govresearchgate.netresearchgate.net These models can then be used to predict the inhibitory activity of virtual analogs of this compound, prioritizing the most promising candidates for synthesis.

Generative Models: AI can design entirely new molecules based on desired properties. By providing the core scaffold of this compound and a set of target parameters (e.g., high potency, low toxicity, good oral bioavailability), generative algorithms can propose novel derivatives that a human chemist might not have conceived.

Pharmacokinetic Prediction: AI models can predict ADME (absorption, distribution, metabolism, and excretion) properties early in the design phase. This allows for the optimization of drug-like properties in parallel with potency, reducing the likelihood of late-stage failures. nih.gov

Expansion into New Biological Target Classes and Research Domains

While the structure of this compound points towards well-established targets like DPP-4 for diabetes, the unique chemical features of the compound, particularly the cyclopropyl group, suggest potential for activity in other therapeutic areas. mdpi.comnih.gov The cyclopropane ring is a versatile structural element that can enhance metabolic stability, increase brain permeability, and reduce off-target effects, making it attractive for a wide range of drug targets. acs.org

Potential New Research Areas:

Oncology: Many cancers are dependent on specific proteases for growth and metastasis. The compound could be screened against a panel of cancer-relevant proteases to identify new anticancer applications.

Infectious Diseases: The cyclopropyl carboxamide scaffold has been identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for malaria. nih.gov This suggests that this compound could be investigated as a lead compound for antimalarial or other anti-infective agents.

Neurological Disorders: Proteases in the central nervous system are implicated in various neurodegenerative diseases. The metabolic stability and potential for blood-brain barrier penetration conferred by the cyclopropyl group make this compound class an interesting candidate for neurological targets.

Inflammatory Diseases: Related enzymes in the dipeptidyl peptidase family, such as DPP-8 and DPP-9, are involved in inflammatory and immune responses. unirioja.es Investigating the selectivity profile of this compound against these related enzymes could uncover novel immunomodulatory or anti-inflammatory activities.

By exploring these new biological frontiers, the full therapeutic potential of the this compound scaffold can be systematically unlocked.

Q & A

Q. What synthetic strategies are recommended for 2-Amino-3-cyclopropyl-N-methylpropanamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis of structurally analogous amides (e.g., 2-Amino-2-methyl-3-phenylpropanamide) typically involves nucleophilic substitution or condensation reactions. For cyclopropane-containing derivatives, consider cyclopropanation via Simmons-Smith reactions or [2+1] cycloadditions. Optimization should focus on:
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclopropane ring formation) to minimize side reactions .
  • Purification : Use silica gel chromatography or recrystallization with ethanol/water mixtures to isolate the amide .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the cyclopropyl group (characteristic shifts: δ ~0.5–2.0 ppm for cyclopropane protons) and N-methylamide functionality .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₇H₁₄N₂O has a theoretical MW of 142.11 g/mol) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the best practices for stabilizing and storing this compound in laboratory settings?

  • Methodological Answer :
  • Storage Conditions : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amide bond .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the cyclopropane ring .
  • Safety Protocols : Wear nitrile gloves and safety goggles; avoid inhalation using fume hoods (refer to H313/H333 hazard codes) .

Advanced Research Questions

Q. How can computational quantum chemistry guide the design of novel reactions involving this compound?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model cyclopropane ring-opening reactions (e.g., B3LYP/6-31G* level) and predict transition states .
  • Energy Profiling : Calculate activation barriers for amide bond formation to identify optimal catalysts (e.g., Pd vs. Cu) .
  • Machine Learning : Train models on existing reaction datasets to predict regioselectivity in substitution reactions .

Q. What statistical experimental design approaches are most effective for optimizing yield in multi-step syntheses?

  • Methodological Answer :
  • Factorial Design : Test interactions between variables (e.g., temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify dominant factors .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of pH on cyclopropanation efficiency) .
  • Example Table :
FactorLow Level (-1)High Level (+1)
Temperature (°C)6080
Catalyst (mol%)510
Reaction Time (h)1224

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, substrate ratios) across studies to isolate variables causing discrepancies .
  • Kinetic Profiling : Conduct time-resolved experiments (e.g., in situ IR spectroscopy) to differentiate between catalyst deactivation and side reactions .
  • Control Experiments : Replicate conflicting studies under standardized conditions (e.g., fixed substrate purity, inert atmosphere) to validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.